molecular formula C25H24N2O3S B2406212 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide CAS No. 681273-73-4

2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2406212
CAS No.: 681273-73-4
M. Wt: 432.54
InChI Key: IVDHABRVOLGKQY-UHFFFAOYSA-N
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Description

2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound with the molecular formula C26H26N2O3S and a molecular weight of 422.56 g/mol . This acetamide derivative features a 1-benzylindole core, a structural motif found in compounds with significant pharmacological research potential. Scientific literature indicates that 1-benzylindole derivatives have been investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response . Systematic structural variation of 1-benzylindole-based lead compounds has yielded derivatives with substantially increased inhibitory activity against this enzyme, making them valuable tools for researching inflammatory pathways and related diseases . The compound is presented for chemical and pharmaceutical research applications. It is intended for use in laboratory settings only by qualified professionals. This product is for research purposes and is not intended for human consumption or therapeutic use.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-29-19-12-13-21(23(14-19)30-2)26-25(28)17-31-24-16-27(15-18-8-4-3-5-9-18)22-11-7-6-10-20(22)24/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHABRVOLGKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzylated indole with a thiol reagent.

    Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the acylation of the sulfanyl-indole intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Nitrated, halogenated, or sulfonated indole derivatives.

Scientific Research Applications

2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl linkage and dimethoxyphenylacetamide moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features can be compared to those of related acetamides and sulfanyl derivatives:

Compound Core Structure Substituents Reported Activity/Properties Reference
Target Compound Indole-sulfanyl-acetamide 1-Benzylindol-3-yl, 2,4-dimethoxyphenyl Not explicitly reported (structural focus)
WH7 (Auxin Agonist) Phenoxy-acetamide 4-Chloro-2-methylphenoxy, triazolyl Plant growth regulation
Compound 533 (Auxin Agonist) Phenoxy-acetamide 2,4-Dichlorophenoxy, 4-methylpyridin-2-yl Synthetic auxin activity
CK1 Inhibitor (Compound 18) Pyrimidinone-thioacetamide 2,4-Dimethoxyphenyl, trifluoromethylthiazole Kinase inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazolyl-acetamide 3,4-Dichlorophenyl Antimicrobial potential, crystal structure analyzed

Key Observations :

  • Auxin Agonists (): The target compound shares the acetamide backbone with WH7 and compound 533 but differs in substituents. Chloro/methylphenoxy groups in auxin analogs are critical for receptor binding, whereas the target’s dimethoxyphenyl and benzylindole groups may alter solubility or target specificity .
  • Kinase Inhibitors (): Compound 18 contains a 2,4-dimethoxyphenyl group similar to the target, but its pyrimidinone and trifluoromethylthiazole moieties enhance kinase affinity. The sulfanyl bridge in the target compound could similarly influence steric or electronic interactions .
  • Thiazolyl Acetamides () : The dichlorophenyl-thiazolyl acetamide exhibits hydrogen-bonded dimers in its crystal structure, suggesting that the target compound’s benzylindole group might adopt distinct packing conformations affecting stability .
Physicochemical Properties and Toxicity
  • Solubility : The 2,4-dimethoxyphenyl group in the target compound may improve solubility compared to chlorinated analogs (e.g., compound 533), as methoxy groups are less hydrophobic than chloro substituents .
  • Toxicity Prediction: notes that GUSAR-online models predict acute toxicity for dimethoxyphenyl-triazole acetamides.
Crystallographic and Conformational Analysis
  • Crystal Packing : The dichlorophenyl-thiazolyl acetamide () forms inversion dimers via N–H⋯N hydrogen bonds. The target compound’s benzylindole group may disrupt such interactions, leading to unique packing motifs .
  • Software Use : SHELXL () is widely used for small-molecule refinement, suggesting its applicability for resolving the target compound’s structure if crystallized .

Biological Activity

2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC NameMolecular FormulaCAS Number
This compoundC25H24N2O3S681273-73-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Using Fischer indole synthesis.
  • Benzylation : Introduction of the benzyl group via benzyl chloride.
  • Sulfanyl Linkage Formation : Reaction with a thiol reagent.

These synthetic routes are crucial for obtaining the desired biological activity associated with the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
  • Case Study : A study demonstrated that a related indole compound inhibited tumor growth in xenograft models, showcasing its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains showed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Indole derivatives are known to possess anti-inflammatory properties:

  • Experimental Models : Inflammation models using lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound could reduce pro-inflammatory cytokine production.
  • Biochemical Pathways : The inhibition of NF-kB signaling pathways has been suggested as a mechanism for its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction of cytokines in macrophages

Q & A

Q. What are the established synthetic routes for 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzylindole core via Friedel-Crafts alkylation or substitution reactions.
  • Step 2: Introduction of the sulfanyl group at the indole C3 position using thiolation reagents (e.g., Lawesson’s reagent).
  • Step 3: Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and 2,4-dimethoxyaniline derivatives. Purification methods include recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical techniques like HPLC (>95% purity threshold) and ¹H/¹³C NMR (to confirm regioselectivity) are critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of dimethoxyphenyl (δ 3.7–3.9 ppm for OCH₃) and benzylindole protons (δ 7.2–7.8 ppm). ¹³C NMR validates the acetamide carbonyl (δ ~168 ppm).
  • High-Resolution Mass Spectrometry (HR-MS): Provides exact mass matching (e.g., [M+H]⁺ calculated for C₂₅H₂₃N₂O₃S: 431.1432).
  • HPLC-DAD: Monitors purity and stability under varying pH conditions .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening should include:

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) at concentrations 1–100 μM.
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) to assess selectivity.
  • Solubility and stability: Measure logP values (e.g., via shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of the compound?

Key strategies include:

  • Catalyst screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps to improve efficiency.
  • Solvent optimization: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance recyclability.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 h to 2 h) for steps like indole thiolation .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Molecular docking (AutoDock Vina): Predict binding modes with receptors (e.g., estrogen receptor-α) using crystal structures (PDB ID: 1A52).
  • Molecular Dynamics (MD) simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Quantum Mechanical (QM) calculations (Gaussian 16): Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

  • Substituent variation: Modify the benzyl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) and test against enzyme panels.
  • Scaffold hopping: Replace the indole core with benzofuran or imidazo[1,2-a]pyridine to assess potency changes.
  • Pharmacophore modeling (MOE): Identify critical interaction points (e.g., hydrogen bond acceptors in the sulfanyl group) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder in dimethoxyphenyl groups: Use SHELXL’s PART and SIMU commands to model anisotropic displacement.
  • Twinning: Apply the TWIN and BASF instructions in SHELXL for data integration.
  • Validation: Check R1/wR2 convergence (<5% discrepancy) and verify hydrogen bonding via Mercury’s crystal packing analysis .

Q. How should contradictory data in biological activity across studies be addressed?

  • Reproducibility checks: Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal assays: Confirm cytotoxicity results via ATP-based viability assays and flow cytometry.
  • Meta-analysis: Compare IC₅₀ values across published datasets (e.g., PubChem BioAssay data) to identify outliers .

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